3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine
CAS No.:
Cat. No.: VC13426920
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H17NO2 |
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Molecular Weight | 159.23 g/mol |
IUPAC Name | 3-(oxan-4-yloxy)propan-1-amine |
Standard InChI | InChI=1S/C8H17NO2/c9-4-1-5-11-8-2-6-10-7-3-8/h8H,1-7,9H2 |
Standard InChI Key | HRCPDNJZTQBONR-UHFFFAOYSA-N |
SMILES | C1COCCC1OCCCN |
Canonical SMILES | C1COCCC1OCCCN |
Introduction
Chemical Identity and Structural Characteristics
3-((Tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine (CAS: 933758-72-6) is an organic compound featuring a tetrahydropyran ring linked via an ether bond to a propan-1-amine group. Its molecular formula is , with a molecular weight of 159.23 g/mol . Key identifiers include:
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IUPAC Name: 3-(oxan-4-yloxy)propan-1-amine
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InChIKey: HRCPDNJZTQBONR-UHFFFAOYSA-N
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SMILES: C1COCCC1OCCCN
The compound’s structure combines a six-membered tetrahydropyran ring with a three-carbon aliphatic chain terminating in a primary amine. This configuration confers both hydrophilic (ether oxygen, amine) and hydrophobic (tetrahydropyran) properties, influencing its solubility and reactivity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-((tetrahydro-2H-pyran-4-yl)oxy)propan-1-amine typically involves nucleophilic substitution or Mitsunobu reactions:
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Nucleophilic Substitution:
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Mitsunobu Reaction:
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Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple tetrahydropyran-4-ol with 3-aminopropanol.
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Optimization and Yield
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their polarity and ability to dissolve intermediates .
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Yield: Reported yields range from 65–80%, depending on purification methods (e.g., column chromatography or recrystallization).
Physicochemical Properties
Pharmacological and Biological Activity
Preclinical Findings
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Anticancer Activity: Derivatives of tetrahydropyran exhibit antiproliferative effects in CT26 xenograft models (IC: 25–75 nM) .
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Anti-Inflammatory Effects: Similar compounds reduce TNF-α and IL-6 levels in murine models .
Applications in Drug Development
Medicinal Chemistry
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Lead Compound: The amine and ether functional groups make it a versatile scaffold for designing CNS agents or kinase inhibitors .
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Prodrug Potential: The tetrahydropyran moiety enhances blood-brain barrier penetration, as seen in LY-3200882 (a TGF-β inhibitor) .
Industrial Applications
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Catalysis: Used in asymmetric synthesis due to its chiral centers .
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Material Science: Incorporated into polymers for improved thermal stability.
Parameter | Details | Source |
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Toxicity (LD) | Not established; handle with precautions | |
GHS Classification | H302 (Harmful if swallowed) | |
Storage | 2–8°C under nitrogen atmosphere |
Comparative Analysis with Analogues
Future Research Directions
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Target Identification: Elucidate specific molecular targets via proteomic screening.
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Formulation Optimization: Develop nanocrystalline or liposomal delivery systems to enhance bioavailability.
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Toxicological Profiling: Conduct acute and chronic toxicity studies in rodent models.
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